Cas no 7743-29-5 (2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione)
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione
- (3-(1,3-dioxo-2-isoindolinyl)propyl)triphenylphosphonium bromide
- (3-(1,3-dioxoisoindolin-2-yl)propyl)triphenyl-phosphonium bromide
- (3-phthalimidopropyl)triphenylphosphonium bromide
- [3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl](triphenyl)phosphonium bromide
- 3-phthalimidopropyl t
- AC1LAYH2
- Phosphonium, [3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]triphenyl-
- triphenyl(3-phtalimidopropyl)phosphonium bromide
- (3-(1,3-dioxoisoindolin-2-yl)propyl)triphenylphosphoniumbromide
- (3-(1,3-dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide
- SCHEMBL517469
- 3-(1,3-dioxoisoindol-2-yl)propyl-triphenylphosphanium;bromide
- [3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-triphenyl-phosphonium bromide
- 3-phthalimidopropyl triphenylphosphonium bromide
- NSC-212145
- OEZFMXZHEWOMIT-UHFFFAOYSA-M
- 3-phthalimidopropyltriphenylphosphonium bromide
- Phosphonium,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]triphenyl-, bromide
- 7743-29-5
- A1-08107
- 2-(3-triphenylphosphoranylidenepropyl)isoindole-1,3-dione
-
- MDL: MFCD14525728
- Inchi: 1S/C29H25NO2P.BrH/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-11,13-20H,12,21-22H2;1H/q+1;/p-1
- InChI Key: OEZFMXZHEWOMIT-UHFFFAOYSA-M
- SMILES: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCCN1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 450.16245
- Monoisotopic Mass: 529.08063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 606
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- PSA: 37.38
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 182228-5g |
(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide, 95% |
7743-29-5 | 95% | 5g |
$1403.00 | 2023-09-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593889-5g |
(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide |
7743-29-5 | 98% | 5g |
¥8458.00 | 2024-07-28 |
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione
Compound CAS No. 7743-29-5: 2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione
The compound CAS No. 7743-29-5, known as 2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an isoindole-1,3-dione core with a triphenylphosphine-derived substituent. The isoindole moiety is a bicyclic structure that contributes to the molecule's stability and reactivity, while the triphenylphosphine group introduces electronic and steric effects that enhance its functional properties.
Recent studies have highlighted the potential of this compound in the field of organocatalysis. The isoindole-1,3-dione framework has been shown to act as a versatile platform for designing catalysts with high efficiency and selectivity. For instance, researchers have demonstrated that the compound can facilitate asymmetric induction in various organic reactions, making it a valuable tool in drug discovery and fine chemical synthesis. The triphenylphosphine group plays a crucial role in stabilizing transition states and enhancing the catalytic activity of the molecule.
In addition to its catalytic applications, CAS No. 7743-29-5 has also been explored for its potential in photovoltaic materials. The isoindole core exhibits strong absorption properties in the visible spectrum, which makes it suitable for use in dye-sensitized solar cells (DSSCs). Recent advancements have shown that incorporating this compound into DSSCs can significantly improve their energy conversion efficiency by optimizing light harvesting and charge transfer processes.
The synthesis of 2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the isoindole-1,3-dione precursor and its subsequent functionalization with the triphenylphosphine group. Researchers have developed efficient protocols to ensure high yields and purity of the final product, making it accessible for large-scale applications.
One of the most promising areas of research involving this compound is its application in biotechnology. The isoindole moiety has been found to exhibit bioactivity against various enzymes and receptors, making it a potential candidate for drug development. Recent studies have focused on modifying the triphenylphosphine group to enhance bioavailability and reduce toxicity, paving the way for its use in therapeutic agents.
Moreover, CAS No. 7743-29-5 has shown great promise in polymer chemistry. The compound can be used as a building block for constructing advanced polymers with tailored properties such as high thermal stability and mechanical strength. Its ability to form stable covalent bonds with other monomers makes it an ideal candidate for developing materials for aerospace and automotive industries.
In conclusion, CAS No. 7743-29-5 stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new properties and uses for this compound, it is expected to play an increasingly important role in advancing technological innovations.
7743-29-5 (2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)